3-Chlor-2-fluor-6-(Trifluormethyl)benzoylchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H2Cl2F4O. It is a derivative of benzoyl chloride, characterized by the presence of chloro, fluoro, and trifluoromethyl substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
Safety and Hazards
Wirkmechanismus
Target of Action
It is used as a building block for the synthesis of more complex pharmaceutical and biologically active compounds .
Mode of Action
As a building block in pharmaceutical synthesis, it likely interacts with other compounds to form new structures with therapeutic potential .
Pharmacokinetics
As a chemical used in the synthesis of pharmaceutical compounds, its pharmacokinetic properties would likely depend on the final compound it is incorporated into .
Result of Action
As a building block in pharmaceutical synthesis, its effects would likely be determined by the final compound it forms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride typically involves the chlorination and fluorination of benzoyl chloride derivatives. One common method includes the reaction of 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid+SOCl2→3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used under basic conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Biaryl Compounds: Formed from coupling reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
- 2-Fluoro-6-(trifluoromethyl)benzoyl chloride
- 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid
Uniqueness
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of chloro, fluoro, and trifluoromethyl groups enhances its electrophilicity and makes it a valuable intermediate in various chemical transformations.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride involves the conversion of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid to its corresponding acid chloride using thionyl chloride.", "Starting Materials": [ "3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid", "Thionyl chloride", "Anhydrous dichloromethane", "Anhydrous sodium sulfate" ], "Reaction": [ "To a round bottom flask containing 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid (1 equiv) and anhydrous dichloromethane (10 mL/mmol), add thionyl chloride (1.2 equiv) dropwise at room temperature with stirring.", "After the addition is complete, stir the reaction mixture at room temperature for 2 hours.", "Evaporate the solvent under reduced pressure and purify the crude product by column chromatography using hexane/ethyl acetate (9:1 v/v) as eluent.", "Dry the product over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride as a white solid." ] } | |
CAS-Nummer |
186517-45-3 |
Molekularformel |
C8H2Cl2F4O |
Molekulargewicht |
261.00 g/mol |
IUPAC-Name |
2-chloro-3-fluoro-6-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H2Cl2F4O/c9-6-4(11)2-1-3(8(12,13)14)5(6)7(10)15/h1-2H |
InChI-Schlüssel |
QXSLFEJMHHTJAH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)Cl)F)Cl |
Kanonische SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)Cl)Cl)F |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.